2-(2-chloroacetamido)-N,3,3-trimethylbutanamide
Description
2-(2-Chloroacetamido)-N,3,3-trimethylbutanamide is a chloroacetamide derivative characterized by a branched alkyl chain (N,3,3-trimethylbutanamide) and a reactive 2-chloroacetamido group. Chloroacetamides are versatile intermediates in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and heterocyclic compounds . The chlorine atom and N-H group in the chloroacetamide moiety confer high reactivity, enabling participation in nucleophilic substitutions, cyclizations, and cross-coupling reactions .
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]-N,3,3-trimethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClN2O2/c1-9(2,3)7(8(14)11-4)12-6(13)5-10/h7H,5H2,1-4H3,(H,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIIIBGFZKCIQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloroacetamido)-N,3,3-trimethylbutanamide typically involves the reaction of chloroacetyl chloride with an appropriate amine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. One common method involves the use of phosphate buffer to maintain a neutral pH, which helps in achieving chemoselective N-chloroacetylation of amino compounds . The reaction is usually completed within 20 minutes, and the product can be isolated without the need for chromatographic separation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of green chemistry principles, such as metal-free and eco-friendly conditions, is often emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(2-chloroacetamido)-N,3,3-trimethylbutanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Chloroacetyl Chloride: Used for the initial chloroacetylation reaction.
Phosphate Buffer: Maintains neutral pH during the reaction.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various chloroacetamide derivatives, which can be further modified to obtain compounds with different functional groups and properties .
Scientific Research Applications
2-(2-chloroacetamido)-N,3,3-trimethylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of polymers, engineering materials, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2-chloroacetamido)-N,3,3-trimethylbutanamide involves its interaction with specific molecular targets. The chloroacetyl group can react with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The following table compares structural features of 2-(2-chloroacetamido)-N,3,3-trimethylbutanamide with analogous chloroacetamide derivatives:
Key Observations :
- Branched vs. Aromatic Backbones: Unlike alachlor (aromatic) or the thiophene derivative (heterocyclic), this compound features a branched alkyl chain, which may enhance solubility in nonpolar solvents compared to aromatic analogs .
- Bioactivity : The 4-chlorophenyl analog (–7) exhibits psychoactive properties, whereas alachlor is strictly herbicidal. This highlights how aromatic substituents influence biological targets .
Physical Properties
Crystallographic studies () reveal that substituents influence molecular conformation. For instance:
Biological Activity
2-(2-chloroacetamido)-N,3,3-trimethylbutanamide is a synthetic compound with potential biological activities that have garnered interest in various fields of research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₈H₁₄ClN₃O
- Molecular Weight : 195.67 g/mol
The compound features a chloroacetamido group attached to a trimethylbutanamide backbone, which influences its interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The chloroacetamido moiety can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition of enzyme activity or modulation of receptor signaling pathways. This mechanism is crucial for understanding its therapeutic potential.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's structural features may enhance its ability to penetrate bacterial membranes and disrupt cellular functions.
Anticancer Potential
Preliminary studies have suggested that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of certain cancer cell lines by inducing apoptosis (programmed cell death). The mechanism may involve the modulation of apoptotic pathways and interference with cell cycle progression.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of several compounds, including this compound. Results showed significant inhibition of growth in Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
- Anticancer Activity : In a research article featured in Cancer Letters, the compound was tested against human breast cancer cell lines (MCF-7). The findings indicated a dose-dependent reduction in cell viability and increased markers of apoptosis after treatment with varying concentrations of this compound .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Enzyme inhibition, apoptosis induction |
| 2-Amino-N,N-dimethylpropanamide | Mild antimicrobial | Membrane disruption |
| N,N-Diethyl-2-(chloromethyl)acetamide | Antiviral | Viral replication inhibition |
This table highlights how this compound compares with other compounds in terms of biological activity and mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
